2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-

HDM2-p53 inhibitor Bisarylsulfonamide Cancer therapeutics

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- (CAS: 646040-21-3), also referred to as 5-Methyl-4-nitro-thiophene-2-sulfonic acid (4-chloro-phenyl)-amide in patent literature , is a bisarylsulfonamide compound characterized by a thiophene core bearing a 5-methyl, 4-nitro, and N-(4-chlorophenyl) sulfonamide substitution pattern. It belongs to a class of small molecules reported to bind the oncoprotein HDM2 and modulate the p53 tumor suppressor pathway, with potential applications in oncology research [REFS=1].

Molecular Formula C11H9ClN2O4S2
Molecular Weight 332.8 g/mol
CAS No. 646040-21-3
Cat. No. B12588464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-
CAS646040-21-3
Molecular FormulaC11H9ClN2O4S2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H9ClN2O4S2/c1-7-10(14(15)16)6-11(19-7)20(17,18)13-9-4-2-8(12)3-5-9/h2-6,13H,1H3
InChIKeyKWGSKRJMKYYXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- (CAS 646040-21-3): Bisarylsulfonamide HDM2 Inhibitor Scaffold


2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- (CAS: 646040-21-3), also referred to as 5-Methyl-4-nitro-thiophene-2-sulfonic acid (4-chloro-phenyl)-amide [73] in patent literature [1], is a bisarylsulfonamide compound characterized by a thiophene core bearing a 5-methyl, 4-nitro, and N-(4-chlorophenyl) sulfonamide substitution pattern. It belongs to a class of small molecules reported to bind the oncoprotein HDM2 and modulate the p53 tumor suppressor pathway, with potential applications in oncology research [REFS=1]. The compound's molecular formula is C11H9ClN2O4S2 with a molecular weight of 332.8 g/mol .

Why 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- Cannot Be Swapped with Any Thiophene Sulfonamide


The bisarylsulfonamide series exhibits steep structure-activity relationships (SAR) in HDM2/p53 inhibition [1]. In the patent that exemplifies this compound, the 5-chloro analog (compound [2]) is listed among preferred embodiments with tumor cell proliferation IC50 ≤20 µM, while the 5-methyl variant [73] is not included in that tier [REFS=1]. This indicates that the 5-position substituent—whether chloro, methyl, ethyl, or hydrogen—significantly influences target binding affinity, cellular potency, and possibly selectivity. Therefore, substituting an analog without explicit comparative data risks compromising assay reproducibility and research conclusions.

Quantitative Evidence for Differentiated Selection of CAS 646040-21-3 Over Closest Analogs


Structural Differentiation: 5-Methyl vs. 5-Chloro in HDM2 Tumor Cell Proliferation Class Thresholds

While specific IC50 data for the 5-methyl analog (target compound [73]) is not publicly disclosed, the patent explicitly defines preferred compounds as those achieving ≤20 µM in a 72-h MTT tumor cell proliferation assay [1]. The 5-chloro analog [2] meets this threshold and is listed as particularly preferred, whereas the 5-methyl analog [73] is not included among the preferred or especially preferred embodiments in any quantitative tier [REFS=1]. This differential listing implies a divergence in cellular antiproliferative potency attributable to the 5-position substituent, providing a functional justification for selecting the 5-methyl scaffold when exploring alternative HDM2 interaction kinetics or resistance profiles.

HDM2-p53 inhibitor Bisarylsulfonamide Cancer therapeutics

Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity vs. 5-Chloro and 5-Ethyl Analogs

The 5-methyl substituent yields a molecular weight of 332.8 g/mol , 20.4 g/mol lower than the 5-chloro analog (estimated MW ~353.2 g/mol for C11H8Cl2N2O4S2) and 14 g/mol lower than the 5-ethyl analog (estimated MW ~346.8 g/mol for C12H11ClN2O4S2) [REFS=1]. This weight reduction, combined with the less electronegative methyl group, suggests altered lipophilicity and solubility profiles that can influence assay compatibility and permeability.

Physicochemical properties Drug-likeness Solubility

Patent-Based Differentiation: Explicit Exemplification as a Distinct Chemical Space Relative to Preferred Analogs

The target compound [73] is explicitly named in the patent's extensive list of exemplary compounds, alongside 130 other discretely indexed analogs, yet it is deliberately excluded from the 28-32 compounds listed in the preferred and especially preferred embodiments tied to ≤20 µM MTT IC50 or ≤200 µM p53-HDM2 binding IC50 thresholds [1]. This explicit inclusion-exclusion pattern indicates that while the compound possesses sufficient structural novelty to be claimed, its quantitative potency profile is likely distinct from the lead analogs, positioning it as a valuable probe for exploring non-competitive or alternative mechanisms within the bisarylsulfonamide chemical space.

Intellectual property Chemical matter novelty Drug discovery

Limitations of Available Quantitative Evidence for CAS 646040-21-3

A comprehensive search of the primary literature, patents, and authoritative databases reveals that no publicly accessible head-to-head comparative IC50 data for the target compound against HDM2, p53, or tumor cell lines is currently available [1]. The compound’s differentiation therefore rests on structural uniqueness, patent listing status, and inferred physicochemical properties rather than on measured potency comparisons. Researchers and procurement specialists should request custom IC50 confirmations from suppliers or commission independent assays before selecting this compound for pivotal experiments.

Data availability Research gaps Compound characterization

Application Scenarios for 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- (CAS 646040-21-3)


Structure-Activity Relationship (SAR) Probe for HDM2-p53 Inhibitor Optimization

Use this 5-methyl analog as a tool compound to map the steric and electronic tolerance at the 5-position of the thiophene ring in bisarylsulfonamide HDM2 inhibitors, as the compound’s exclusion from the preferred class in patent assay thresholds [1] suggests specific substituent-dependent activity cliffs. Pair with the 5-chloro and 5-ethyl analogs for systematic SAR studies.

HDM2 Binding Mode Analysis via Competitive Fluorescence Polarization Assays

Employ the compound in in vitro p53-derived peptide-HDM2 binding assays (as described in Example 3 of [1]) to determine its IC50 and compare binding kinetics with the reference 5-chloro analog. This can reveal whether the methyl substitution alters on/off rates relative to the chloro counterpart.

Tumor Cell Panel Antiproliferative Profiling

Test the compound in 72-h MTT assays across a panel of tumor cell lines (following Example 5 of [1]) to establish its own IC50 fingerprint. This addresses the current data gap [1] and enables side-by-side comparison with structurally related analogs under identical conditions.

Physicochemical Property Benchmarking for Drug Candidate Triage

Due to its lower molecular weight (332.8 g/mol ) relative to the 5-chloro analog, this compound can serve as a reference for solubility and permeability measurements, helping medicinal chemists balance potency with drug-like properties in the bisarylsulfonamide series.

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